molecular formula C22H21NO2 B4969235 N-2-biphenylyl-4-propoxybenzamide

N-2-biphenylyl-4-propoxybenzamide

Cat. No. B4969235
M. Wt: 331.4 g/mol
InChI Key: DMIBYIWCMPCKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-biphenylyl-4-propoxybenzamide, also known as BPB, is a compound that has been used in scientific research for several years. It is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is a non-selective cation channel found in sensory neurons. BPB has been used to study the TRPV1 channel and its role in various physiological and pathological conditions.

Mechanism of Action

N-2-biphenylyl-4-propoxybenzamide acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel found in sensory neurons. The TRPV1 channel is activated by various stimuli, including heat, capsaicin, and acid. Activation of the TRPV1 channel results in the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the activation of various signaling pathways. This compound blocks the activation of the TRPV1 channel by binding to a specific site on the channel.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-4-propoxybenzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the TRPV1 channel, which allows for the specific investigation of the role of this channel in various physiological and pathological conditions. Another advantage is its ability to cross the blood-brain barrier, which allows for the investigation of the role of TRPV1 in the central nervous system. One limitation is its relatively low potency, which requires higher concentrations to achieve the desired effects. Another limitation is its potential off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-2-biphenylyl-4-propoxybenzamide in scientific research. One direction is the investigation of the role of TRPV1 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the investigation of the role of TRPV1 in the regulation of appetite and metabolism. Additionally, the development of more potent and selective TRPV1 antagonists could improve the specificity and efficacy of this compound in scientific research.

Synthesis Methods

The synthesis of N-2-biphenylyl-4-propoxybenzamide involves the reaction of 2-bromobiphenyl with 4-propoxybenzamide in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a purity of over 98%.

Scientific Research Applications

N-2-biphenylyl-4-propoxybenzamide has been used in several scientific research studies to investigate the role of the TRPV1 channel in various physiological and pathological conditions. It has been used to study the effects of TRPV1 activation on pain, inflammation, and thermoregulation. This compound has also been used to investigate the role of TRPV1 in cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-(2-phenylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-16-25-19-14-12-18(13-15-19)22(24)23-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIBYIWCMPCKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.